molecular formula C12H13ClN2O2 B7951631 7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7951631
M. Wt: 252.69 g/mol
InChI Key: HDIDYMAKJXQWPW-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzimidazole core, followed by functionalization to introduce the chloro and methoxypropyl groups .

Industrial Production Methods

Industrial production methods for this compound often utilize optimized reaction conditions to ensure high yield and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms .

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both the chloro and methoxypropyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS Number: 94532-57-7) is a compound belonging to the benzo[d]imidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.

The molecular formula of this compound is C12H13ClN2O2C_{12}H_{13}ClN_2O_2. It features a chloro substituent and a methoxypropyl group that may influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzo[d]imidazole derivatives, including this compound.

The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of biofilm formation.

Case Studies

  • A study reported that several benzo[d]imidazole derivatives demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Candida albicans, indicating potent antimicrobial activity .
  • Another investigation indicated that this compound showed effective inhibition of biofilm formation in Staphylococcus aureus, further supporting its potential as an antibacterial agent .

Cytotoxicity and Anti-cancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

In Vitro Studies

  • The compound was tested against human cancer cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer). Results indicated that it exhibits significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Comparison with Doxorubicin
HCT-11610.5Similar
HepG28.9Higher efficacy
MCF-79.5Comparable

The cytotoxic effects are mediated through apoptosis, characterized by upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2 . This suggests that the compound may serve as a promising candidate for cancer therapy.

Structure-Activity Relationship (SAR)

The structural modifications in the benzo[d]imidazole framework significantly affect biological activity. Substituents at specific positions can enhance or reduce antimicrobial and cytotoxic effects. For instance, the presence of halogens or alkyl groups has been shown to influence potency and selectivity against various pathogens .

Properties

IUPAC Name

7-chloro-1-(3-methoxypropyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-17-7-3-6-15-11(8-16)14-10-5-2-4-9(13)12(10)15/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIDYMAKJXQWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C1C(=CC=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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